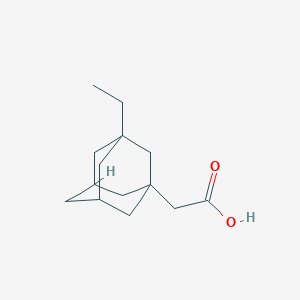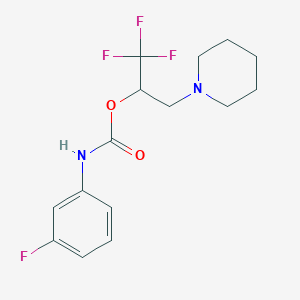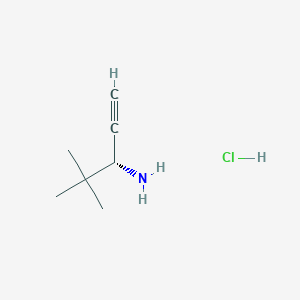![molecular formula C19H12Cl2N4O2S B2724800 6-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 361156-05-0](/img/no-structure.png)
6-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C19H12Cl2N4O2S and its molecular weight is 431.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
The compound is involved in the synthesis of novel heterocyclic compounds with a focus on antibacterial applications. Research indicates the synthesis of pyran, pyridine, pyridazine derivatives, along with pyrazole and oxazole derivatives, highlighting their potential high antibacterial activities. This area of study showcases the compound's utility in developing new antibacterial agents (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).
Antimicrobial and Anticancer Potential
Further exploration into linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one reveals antimicrobial study significance. Synthesis methods via one-pot cyclo-condensation and subsequent antimicrobial activity evaluation against various organisms have been documented. Additionally, certain moieties within these compounds exhibited potent inhibitory activity, suggesting their potential as antimicrobial and anticancer agents (Cherkupally Sanjeeva Reddy et al., 2010).
Anticancer and Anti-5-lipoxygenase Agents
The creation of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones via condensation processes and their subsequent evaluation for cytotoxic and 5-lipoxygenase inhibition activities illuminate another application domain. These derivatives have shown promising results as anticancer and anti-5-lipoxygenase agents, offering insights into the compound's versatile applications in medical research (A. Rahmouni et al., 2016).
Nonclassical Antifolate Inhibitors
Investigations into nonclassical antifolate inhibitors of thymidylate synthase present another facet of the compound's application, highlighting its potential in antitumor and antibacterial domains. Novel synthesized analogues have demonstrated significant potency against human thymidylate synthase, underscoring the compound's therapeutic potential (A. Gangjee et al., 1996).
Spiro-Compound Synthesis
The synthesis of novel spiro compounds integrating sulfur-containing [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one derivatives opens avenues in organic chemistry and drug development. This research not only presents a methodological advancement but also introduces a new family of compounds with potential application in various biological activities (S. Hosseini et al., 2021).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one' involves the reaction of 3,4-dichlorobenzaldehyde with ethyl acetoacetate to form 3,4-dichloro chalcone. This chalcone is then reacted with thiosemicarbazide to form 3,4-dichloro pyrazolone. The pyrazolone is then reacted with phenyl hydrazine to form 5-phenyl pyrazolone, which is further reacted with 2-chloro-1,3,4-thiadiazole to form the desired compound.", "Starting Materials": [ "3,4-dichlorobenzaldehyde", "ethyl acetoacetate", "thiosemicarbazide", "phenyl hydrazine", "2-chloro-1,3,4-thiadiazole" ], "Reaction": [ "3,4-dichlorobenzaldehyde + ethyl acetoacetate -> 3,4-dichloro chalcone", "3,4-dichloro chalcone + thiosemicarbazide -> 3,4-dichloro pyrazolone", "3,4-dichloro pyrazolone + phenyl hydrazine -> 5-phenyl pyrazolone", "5-phenyl pyrazolone + 2-chloro-1,3,4-thiadiazole -> 6-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one" ] } | |
Numéro CAS |
361156-05-0 |
Formule moléculaire |
C19H12Cl2N4O2S |
Poids moléculaire |
431.29 |
Nom IUPAC |
6-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H12Cl2N4O2S/c20-14-7-6-11(8-15(14)21)16(26)10-28-19-23-17-13(9-22-24-17)18(27)25(19)12-4-2-1-3-5-12/h1-9H,10H2,(H,22,24) |
Clé InChI |
ABRDWLBAPZXIDH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC(=O)C4=CC(=C(C=C4)Cl)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2724719.png)



![2,4-dimethyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2724728.png)
![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2724729.png)


![1-(Morpholin-4-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2724732.png)
![(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile;hydrochloride](/img/structure/B2724733.png)
![1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2724736.png)
![3-Phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2724738.png)